3-Cyclopentyl-pyrido(3,4-e)(1,2,4)triazine
Description
Properties
CAS No. |
121845-51-0 |
|---|---|
Molecular Formula |
C11H12N4 |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-cyclopentylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C11H12N4/c1-2-4-8(3-1)11-13-10-7-12-6-5-9(10)14-15-11/h5-8H,1-4H2 |
InChI Key |
WSGRDQXJJGVDAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NC3=C(C=CN=C3)N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-pyrido(3,4-e)(1,2,4)triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a triazine precursor in the presence of a cyclizing agent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 3-Cyclopentyl-pyrido(3,4-e)(1,2,4)triazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-pyrido(3,4-e)(1,2,4)triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups onto the pyrido-triazine core .
Scientific Research Applications
Antifungal Properties
Research has demonstrated that derivatives of pyrido3,4-etriazines exhibit significant antifungal activity. A study reported that various substituted pyrido-triazines inhibited strains of Candida and Aspergillus at minimum inhibitory concentrations (MICs) of less than or equal to 16 micrograms/mL. The structural modifications in these compounds, including the introduction of methyl and acylamino groups, have been linked to enhanced antifungal efficacy .
Anticancer Activity
The anticancer potential of pyrido-triazine derivatives has been extensively studied. For instance, a series of compounds were synthesized and tested against human breast carcinoma (MCF-7) and colon cancer (HCT-116) cell lines. Results indicated that certain derivatives exhibited significant anti-proliferative activity in the sub-micromolar range. Notably, compounds with specific substituents showed enhanced efficacy compared to standard treatments like tamoxifen .
Synthesis Methodologies
The synthesis of 3-Cyclopentyl-pyrido(3,4-e)(1,2,4)triazine typically involves multi-step reactions that may include cyclization processes with appropriate precursors. Various synthetic routes have been explored to optimize yield and purity. For instance:
- Cyclization Reactions : Utilizing starting materials that contain suitable functional groups to facilitate the formation of the triazine ring.
- Substituent Modifications : Introducing different alkyl or aryl groups at specific positions on the triazine scaffold to enhance biological activity.
Case Study 1: Antifungal Activity
In a controlled study, a series of pyrido-triazine derivatives were evaluated for their antifungal properties against various fungal strains. The results demonstrated that compounds with cycloalkyl groups showed improved activity compared to their non-cyclized counterparts. This highlights the importance of structural configuration in determining biological efficacy .
Case Study 2: Anticancer Screening
A comprehensive screening of synthesized pyrido-triazine derivatives was conducted on MCF-7 and HCT-116 cell lines. The study revealed that certain derivatives led to a significant reduction in cell viability at low concentrations (IC50 values ranging from 3.29 µM to 5.12 µM), showcasing their potential as effective anticancer agents .
Data Tables
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 4b | MCF-7 | 3.29 | High |
| 4c | HCT-116 | 4.63 | High |
| Tamoxifen | MCF-7 | 5.12 | Reference |
| Tamoxifen | HCT-116 | 26.41 | Reference |
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. Molecular docking studies have shown that the compound can fit into the active sites of target proteins, forming hydrogen bonds and hydrophobic interactions that stabilize the complex .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
- Substituent Impact : The cyclopentyl group in the target compound contrasts with electron-withdrawing substituents like trifluoromethyl (in 3-(4-CF₃-phenyl)-analog) or aryl groups. While electron-withdrawing groups were historically assumed to enhance ligand activity, recent studies suggest that biological activity depends more on coordination chemistry (e.g., copper complex formation) than electronic effects .
Biological Activity
3-Cyclopentyl-pyrido(3,4-e)(1,2,4)triazine is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 3-Cyclopentyl-pyrido(3,4-e)(1,2,4)triazine contributes to its unique biological properties. The presence of the cyclopentyl group enhances its lipophilicity, facilitating cellular uptake and interaction with various biological targets. This structural feature is crucial for its potential applications in medicinal chemistry.
The biological activity of 3-Cyclopentyl-pyrido(3,4-e)(1,2,4)triazine primarily involves the inhibition of specific enzymes and modulation of cellular pathways. Key mechanisms include:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound has been shown to inhibit CDKs, which are essential for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- Induction of Apoptosis : Studies indicate that 3-Cyclopentyl-pyrido(3,4-e)(1,2,4)triazine promotes apoptosis through the activation of caspases (caspase-9 and caspase-3), which are critical mediators in the apoptotic pathway .
- Autophagy Modulation : The compound may also influence autophagy processes by promoting the formation of autophagosomes and modulating key proteins involved in autophagy regulation .
Anticancer Activity
Research has demonstrated that 3-Cyclopentyl-pyrido(3,4-e)(1,2,4)triazine exhibits potent anticancer properties against various human cancer cell lines. In vitro studies have shown significant cytotoxic effects against breast cancer cells (e.g., MCF-7 and MDA-MB-231), with mechanisms involving apoptosis induction and cell cycle disruption .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.25 | Apoptosis via caspases |
| MDA-MB-231 | 0.5 | Cell cycle arrest |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. It has been evaluated for its activity against various bacterial strains and fungi. Preliminary results suggest that it may be effective against resistant strains of Candida species .
Case Studies
- Anticancer Efficacy : A study involving the synthesis of novel derivatives based on 3-Cyclopentyl-pyrido(3,4-e)(1,2,4)triazine showed enhanced anticancer activity compared to traditional chemotherapeutics like cisplatin. The derivatives exhibited lower IC50 values against breast cancer cell lines and demonstrated a favorable safety profile on normal cells .
- Antifungal Activity : In another investigation focusing on antifungal properties, derivatives of the compound were tested against Candida albicans and Aspergillus fumigatus. The results indicated that certain analogs possess significant antifungal activity with MIC values comparable to established antifungal agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
